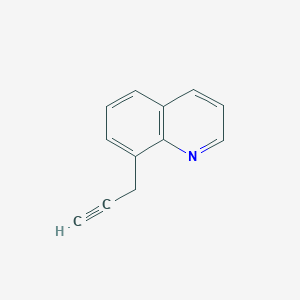
8-(Prop-2-yn-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Prop-2-yn-1-yl)quinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the prop-2-yn-1-yl group at the 8th position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Prop-2-yn-1-yl)quinoline typically involves the reaction of quinoline derivatives with propargyl bromide. One common method includes the use of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions: 8-(Prop-2-yn-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
8-(Prop-2-yn-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 8-(Prop-2-yn-1-yl)quinoline involves its interaction with molecular targets in biological systems. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in cells, leading to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Quinoline: The parent compound with a similar structure but without the prop-2-yn-1-yl group.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its metal-chelating properties.
8-Methoxyquinoline: A derivative with a methoxy group at the 8th position, used in various chemical applications.
Uniqueness: 8-(Prop-2-yn-1-yl)quinoline is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives
属性
分子式 |
C12H9N |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
8-prop-2-ynylquinoline |
InChI |
InChI=1S/C12H9N/c1-2-5-10-6-3-7-11-8-4-9-13-12(10)11/h1,3-4,6-9H,5H2 |
InChI 键 |
OTIOLUNXYCVRMB-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















